molecular formula C11H15Br B11721185 1-Bromo-3-(tert-pentyl)benzene

1-Bromo-3-(tert-pentyl)benzene

Cat. No.: B11721185
M. Wt: 227.14 g/mol
InChI Key: BGBRUWVXNLSXGF-UHFFFAOYSA-N
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Description

1-Bromo-3-(tert-pentyl)benzene is an organic compound with the molecular formula C11H15Br. It is a derivative of benzene, where a bromine atom is substituted at the first position and a tert-pentyl group is substituted at the third position. This compound is of interest due to its unique structural features and reactivity, making it valuable in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(tert-pentyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(tert-pentyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is usually purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(tert-pentyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction to remove the bromine atom.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution Reactions: Formation of phenols, ethers, or amines.

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

1-Bromo-3-(tert-pentyl)benzene is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules.

    Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science for the development of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(tert-pentyl)benzene in chemical reactions involves the reactivity of the bromine atom and the steric effects of the tert-pentyl group. The bromine atom acts as a leaving group in substitution reactions, while the tert-pentyl group influences the reactivity and selectivity of the compound. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.

Comparison with Similar Compounds

    1-Bromo-4-(tert-pentyl)benzene: Similar structure but with the tert-pentyl group at the fourth position.

    1-Bromo-2-(tert-pentyl)benzene: Similar structure but with the tert-pentyl group at the second position.

    1-Chloro-3-(tert-pentyl)benzene: Similar structure with a chlorine atom instead of bromine.

Uniqueness: 1-Bromo-3-(tert-pentyl)benzene is unique due to the specific positioning of the bromine and tert-pentyl groups, which affects its reactivity and selectivity in chemical reactions. The steric hindrance provided by the tert-pentyl group can influence the outcome of substitution and coupling reactions, making it a valuable compound in synthetic chemistry.

Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

1-bromo-3-(2-methylbutan-2-yl)benzene

InChI

InChI=1S/C11H15Br/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8H,4H2,1-3H3

InChI Key

BGBRUWVXNLSXGF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=CC=C1)Br

Origin of Product

United States

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